5-Aminoimidazole-4-carboxamide

Description

This compound is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4. It has a role as a mouse metabolite. It is an aminoimidazole and a monocarboxylic acid amide.

An imidazole derivative which is a metabolite of the antineoplastic agents BIC and DIC. By itself, or as the ribonucleotide, it is used as a condensation agent in the preparation of nucleosides and nucleotides. Compounded with orotic acid, it is used to treat liver diseases.

Structure

3D Structure

Properties

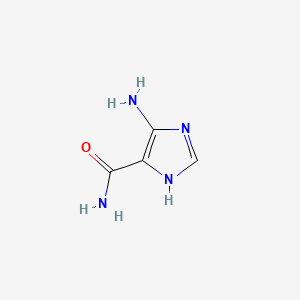

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 |

Source

|

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 |

Source

|

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) in De Novo Purine Biosynthesis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the function of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) in the de novo purine biosynthesis pathway. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical position of AICAR as a key metabolic intermediate and details the enzymatic machinery responsible for its conversion. We will delve into the mechanistic intricacies of the bifunctional enzyme, this compound ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), which catalyzes the final two steps of inosine monophosphate (IMP) synthesis. Furthermore, this guide offers practical, field-proven insights and detailed experimental protocols for the quantitative analysis of ATIC's enzymatic activities and the measurement of purine biosynthesis intermediates.

Introduction: De Novo Purine Biosynthesis and the Centrality of AICAR

The de novo synthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway essential for the production of the building blocks of DNA and RNA, as well as universal energy carriers and signaling molecules. This intricate process, involving a series of enzymatic steps, constructs the purine ring from basic molecular precursors. At a crucial juncture in this pathway lies this compound ribonucleotide (AICAR), a key intermediate whose efficient processing is vital for the successful synthesis of inosine monophosphate (IMP), the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are derived.

The significance of AICAR extends beyond its role as a mere metabolic intermediate. Its intracellular concentration is a critical indicator of metabolic flux through the purine biosynthetic pathway. Notably, the accumulation of AICAR, often due to genetic defects or pharmacological inhibition of downstream enzymes, has profound physiological consequences, including the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This guide will focus on the primary function of AICAR within the purine synthesis pathway, a critical area of study for understanding cell proliferation, metabolic diseases, and for the development of novel therapeutics.

The Enzymatic Conversion of AICAR: A Two-Step Finale to IMP Synthesis

The conversion of AICAR to IMP marks the culmination of the de novo purine synthesis pathway. This transformation is orchestrated by a single, bifunctional enzyme known as this compound ribonucleotide formyltransferase/IMP cyclohydrolase, commonly referred to as ATIC.[1] This enzyme harbors two distinct active sites that catalyze the final two sequential reactions.[2]

Step 9: Formylation of AICAR by AICAR Formyltransferase

The first of these two reactions is the formylation of the 5-amino group of AICAR. This reaction is catalyzed by the AICAR formyltransferase (AICARFT) domain of ATIC and utilizes N¹⁰-formyltetrahydrofolate (10-formyl-THF) as the formyl group donor.[3]

Reaction: this compound ribonucleotide (AICAR) + 10-formyltetrahydrofolate → 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) + tetrahydrofolate

The product of this reaction, 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), is the immediate substrate for the second enzymatic activity of ATIC.

Step 10: Ring Closure by IMP Cyclohydrolase

The final step in IMP synthesis is an intramolecular cyclization of FAICAR, which results in the closure of the purine ring to form IMP. This reaction is catalyzed by the IMP cyclohydrolase (IMPCHase) domain of ATIC and involves the elimination of a water molecule.[2]

Reaction: 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) → Inosine monophosphate (IMP) + H₂O

The bifunctional nature of ATIC is a conserved feature across many organisms, suggesting a significant evolutionary advantage.[1][2] However, kinetic studies of human ATIC have surprisingly revealed no evidence of substrate channeling, where the intermediate FAICAR is passed directly from the first active site to the second without diffusing into the bulk solvent.[2][4]

Kinetic Profile of Human ATIC

A thorough understanding of the kinetic parameters of human ATIC is essential for researchers in drug discovery and for those studying the regulation of purine metabolism. The following table summarizes key kinetic constants for the two enzymatic activities of human ATIC.

| Enzyme Activity | Substrate | kcat (s⁻¹) | Reference |

| AICAR Formyltransferase | (6S)-10-formyltetrahydrofolate | 2.9 | [2] |

| AICAR Formyltransferase | 10-formyldihydrofolate | 4.1 | [3] |

| IMP Cyclohydrolase | FAICAR | 6.0 | [3] |

Table 1: Kinetic parameters of human ATIC. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturation.

The rate-limiting step for the overall conversion of AICAR to IMP is believed to be the release of tetrahydrofolate from the AICAR formyltransferase active site.[2][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of ATIC enzyme activity and the quantification of purine biosynthesis intermediates. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Spectrophotometric Assay for AICAR Formyltransferase Activity

This assay continuously monitors the production of tetrahydrofolate (THF) from 10-formyl-THF, which is accompanied by an increase in absorbance at 298 nm.[2]

Materials:

-

Purified human ATIC enzyme

-

50 mM Tris-HCl, pH 7.5

-

This compound ribonucleotide (AICAR)

-

(6R,S)-10-formyl-5,6,7,8-tetrahydrofolate (10-formyl-THF)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 298 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl, pH 7.5, and a desired concentration of AICAR (e.g., 100 µM).

-

Equilibrate the reaction mixture and the 10-formyl-THF solution to the desired assay temperature (e.g., 25 °C).

-

Initiate the reaction by adding a known amount of purified ATIC enzyme to the reaction mixture.

-

Immediately add 10-formyl-THF to a final concentration of, for example, 50 µM.

-

Monitor the increase in absorbance at 298 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of THF.

Causality Behind Experimental Choices: The choice of 298 nm is specific for the detection of THF, allowing for a continuous and direct measurement of enzyme activity. Maintaining a constant pH and temperature is crucial for obtaining reproducible kinetic data.

Spectrophotometric Assay for IMP Cyclohydrolase Activity

This assay measures the formation of IMP from FAICAR by monitoring the increase in absorbance at 248 nm.[2]

Materials:

-

Purified human ATIC enzyme

-

50 mM Tris-HCl, pH 7.5

-

5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 248 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl, pH 7.5.

-

Equilibrate the reaction mixture and the FAICAR solution to the desired assay temperature (e.g., 25 °C).

-

Initiate the reaction by adding a known amount of purified ATIC enzyme to the reaction mixture.

-

Immediately add FAICAR to a final concentration of, for example, 100 µM.

-

Monitor the increase in absorbance at 248 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of IMP.

Self-Validating System: The specificity of the wavelength for IMP formation ensures that the measured activity is directly attributable to IMP cyclohydrolase. Running appropriate controls, such as reactions without enzyme or substrate, is essential to validate the assay.

LC-MS/MS Method for Quantification of AICAR and Other Purine Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular metabolites.

Experimental Workflow:

Caption: Workflow for LC-MS/MS-based metabolomics of purine intermediates.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Apply experimental treatments (e.g., drug compounds) for the specified duration.

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column).

-

Separate the metabolites using an appropriate gradient.

-

Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its corresponding internal standard.

-

Generate a standard curve using known concentrations of the analytes.

-

Calculate the concentration of each metabolite in the samples based on the standard curve and normalize to cell number or protein concentration.

-

Authoritative Grounding: The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.

Signaling Pathways and Logical Relationships

The central role of AICAR in de novo purine biosynthesis is best visualized within the context of the entire pathway.

Caption: The final steps of de novo purine biosynthesis highlighting AICAR.

Conclusion

This compound ribonucleotide (AICAR) stands as a linchpin in the de novo synthesis of purine nucleotides. Its efficient conversion to inosine monophosphate, catalyzed by the bifunctional enzyme ATIC, is paramount for cellular proliferation and survival. A comprehensive understanding of the function of AICAR and the kinetics of ATIC is therefore indispensable for researchers and drug development professionals targeting metabolic pathways in diseases such as cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the rigorous investigation of this critical juncture in purine metabolism.

References

-

Bulock, K. G., Beardsley, G. P., & Anderson, K. S. (2002). The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling. The Journal of biological chemistry, 277(25), 22168–22174. [Link]

-

Wizrah, M. S. I., Chua, S. M. H., Luo, Z., Manik, M. K., Pan, M., Whyte, J. M. L., Robertson, A. A. B., Kappler, U., Kobe, B., & Fraser, J. A. (2022). AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans. The Journal of biological chemistry, 298(10), 102453. [Link]

-

Verma, S., & Ray, M. (2018). Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. International journal of biological macromolecules, 118(Pt A), 1222–1232. [Link]

-

Bifunctional purine biosynthesis protein ATIC - P31939. UniProt. [Link]

-

Inosine monophosphate synthase. Wikipedia. [Link]

Sources

- 1. Inosine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 2. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

Mechanism of Action of 5-Aminoimidazole-4-carboxamide (AICAR) as an AMPK Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cornerstone pharmacological tool for the study of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[1] Its utility as an "exercise mimetic" has provided profound insights into metabolic regulation, making a deep understanding of its mechanism of action critical for researchers in metabolism, oncology, and cardiovascular disease.[1][2] This guide provides an in-depth examination of the molecular cascade initiated by AICAR, from cellular uptake to the downstream consequences of AMPK activation. We will dissect the conversion of AICAR to its active form, ZMP, its multi-faceted interaction with the AMPK heterotrimeric complex, and the subsequent signaling events. Furthermore, this guide furnishes field-proven experimental protocols for validating AMPK activation and discusses the critical, often overlooked, AMPK-independent effects of AICAR to ensure robust and accurate interpretation of experimental data.[3][4]

The Central Role of AMPK in Cellular Energy Sensing

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a critical energy sensor in all eukaryotic cells.[5][6] It is a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[6][7] AMPK is activated in response to metabolic stress, which is typically characterized by an increase in the cellular AMP:ATP or ADP:ATP ratios.[8] Once activated, AMPK orchestrates a comprehensive metabolic switch, turning off ATP-consuming anabolic pathways (such as fatty acid, cholesterol, and protein synthesis) while simultaneously activating ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake) to restore energy balance.[5][9][10] Given its central role in coordinating metabolism, AMPK has emerged as a major therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[5]

The Core Mechanism: From AICAR to AMPK Activation

AICAR is a cell-permeable adenosine analog that serves as a prodrug.[11] Its ability to activate AMPK is not direct but relies on its intracellular conversion to an AMP mimic.[1][11] The process is a well-defined, multi-step mechanism.

Cellular Uptake and Phosphorylation to ZMP

AICAR enters the cell via nucleoside transporters.[5][12] Once inside the cytoplasm, it is phosphorylated by adenosine kinase, an enzyme that utilizes ATP, to form this compound ribonucleotide (ZMP).[11][13]

ZMP is the active metabolite responsible for activating AMPK. It is a structural analog of adenosine monophosphate (AMP) and is also a natural intermediate in the de novo pathway of purine synthesis.[4][5][14] The intracellular accumulation of ZMP to millimolar concentrations is what drives the subsequent activation of the AMPK cascade.[5] The conversion of AICAR to ZMP consumes ATP, which can lead to a decrease in the cellular ATP/ADP ratio, further contributing to conditions that favor AMPK activation.[15]

dot graph TD subgraph "Extracellular Space" AICAR_ext[<AICAR>]; end

end caption: "Figure 1: The intracellular activation pathway of AICAR."

The Tripartite Mechanism of AMPK Activation by ZMP

ZMP mimics the effects of AMP, activating AMPK through a three-pronged mechanism that ensures a robust and sustained response.[4][13][16]

-

Allosteric Activation: Similar to AMP, ZMP binds to the gamma (γ) regulatory subunit of the AMPK complex.[4][5][17] This binding induces a conformational change in the kinase domain of the α subunit, leading to a modest allosteric activation of the enzyme.[6][16]

-

Promotion of Thr172 Phosphorylation: The binding of ZMP to the γ subunit makes AMPK a more favorable substrate for its primary upstream kinase, liver kinase B1 (LKB1).[4][17] LKB1 phosphorylates a critical threonine residue (Thr172) within the activation loop of the α subunit, an event that is essential for full AMPK activation.[4][8]

-

Inhibition of Dephosphorylation: The ZMP-bound conformation of AMPK protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα).[4][8][18] This action prolongs the activated state of the kinase.

These three events work in concert to shift the equilibrium decisively towards the active, phosphorylated form of AMPK.

| Feature | Description | Supporting References |

| Prodrug | AICAR is a cell-permeable ribonucleoside. | [11] |

| Active Metabolite | Intracellularly phosphorylated by adenosine kinase to ZMP. | [5][11][13] |

| AMP Mimicry | ZMP acts as a structural and functional analog of AMP. | [1][16][19] |

| Binding Site | ZMP binds to the γ regulatory subunit of the AMPK complex. | [4][5][17] |

| Activation Mode | 1. Allosteric activation. 2. Promotes Thr172 phosphorylation by LKB1. 3. Inhibits dephosphorylation of p-Thr172. | [4][8][16] |

Table 1: Summary of the Core Mechanism of AICAR-Mediated AMPK Activation

Downstream Metabolic Consequences of AICAR-Induced AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular shift from anabolism to catabolism.

-

Inhibition of Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[13][18][20] This reduces the levels of malonyl-CoA, which in turn relieves inhibition on carnitine palmitoyltransferase I (CPT1), promoting the oxidation of fatty acids in the mitochondria.[20]

-

Stimulation of Glucose Uptake: In skeletal muscle, AICAR-mediated AMPK activation promotes the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby increasing glucose uptake.[1][21][22]

-

Regulation of Protein Synthesis: AMPK activation inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[22][23][24] This leads to a decrease in overall protein synthesis, conserving cellular energy.[22]

-

Mitochondrial Biogenesis: AMPK can stimulate the expression of PGC-1α, a master regulator of mitochondrial biogenesis, leading to an increased capacity for energy production.[1][25]

Experimental Validation: Protocols for Assessing AMPK Activation

Verifying that AICAR is effectively activating AMPK in a given experimental system is paramount. The most common and reliable methods involve assessing the phosphorylation state of AMPK and its key downstream targets.

dot graph TD A[<"Step 1: Cell Culture & TreatmentSeed cells and allow adherence.Treat with AICAR (e.g., 0.5-2 mM)and vehicle control for a specified time(e.g., 45 min - 24 hr).">] --> B; B[<"Step 2: Cell LysisWash cells with ice-cold PBS.Lyse cells in RIPA buffer containingprotease and phosphatase inhibitors.">] --> C; C[<"Step 3: Protein QuantificationCentrifuge lysate to pellet debris.Determine protein concentration of thesupernatant using a BCA or Bradford assay.">] --> D; D[<"Step 4: Western Blot AnalysisSeparate protein lysates via SDS-PAGE.Transfer to PVDF or nitrocellulose membrane.Probe with primary antibodies for p-AMPKα (Thr172),total AMPKα, p-ACC (Ser79), and total ACC.">] --> E; E[<"Step 5: Data AnalysisDetect signals using ECL.Quantify band intensity via densitometry.Normalize phospho-protein levels to total protein levels.">];

end caption: "Figure 2: Standard workflow for in vitro validation of AICAR."

Protocol 1: Western Blotting for Phospho-AMPK and Phospho-ACC

This protocol provides a robust method for determining the activation state of AMPK by measuring the phosphorylation of AMPKα at Threonine 172 and its substrate ACC at Serine 79.[11][26]

Methodology:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with AICAR at an optimized concentration (typically 0.5-2 mM) for the desired duration (e.g., 45 minutes).[26] Include an untreated or vehicle-treated control.

-

Lysis: Place the culture plate on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation & SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79). To normalize for protein loading, the same membrane should be stripped and re-probed with antibodies for total AMPKα and total ACC.[11]

-

Detection: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Causality and Self-Validation: The trustworthiness of this protocol lies in its dual-readout system. Observing a concomitant increase in the phosphorylation of both AMPK and its direct substrate, ACC, provides strong, self-validating evidence that the observed effect is due to the activation of the AMPK signaling cascade.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of the AMPK complex.[11]

Methodology:

-

Immunoprecipitation of AMPK: Lyse cells treated with or without AICAR as described in Protocol 1. Incubate the clarified cell lysate (e.g., 200-500 µg of protein) with an antibody against the AMPKα subunit and Protein A/G agarose beads overnight at 4°C to immunoprecipitate the AMPK complex.[18]

-

Kinase Reaction: Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer. Resuspend the beads in a kinase assay buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

Expertise Insight: While technically more demanding than Western blotting, the kinase activity assay provides a direct functional readout of AMPK activation, complementing the phosphorylation data.

| Cell Type | Effective AICAR Concentration | Notes | Supporting References |

| Primary Mouse Hepatocytes | 0.03 - 0.1 mM | Used to study inhibition of lipogenesis. | [18] |

| LNCaP & PC3 Prostate Cancer Cells | 0.5 - 3 mM | Assessed for toxicity and clonogenic survival. | [23] |

| L6 Myotubes | 1 - 2 mM | Used to measure glucose uptake. | [12] |

| Rat Soleus Muscle (in vitro) | 0.5 - 2 mM | Used in perfused hindlimb studies to measure fatty acid oxidation. | [13] |

Table 2: Examples of Effective AICAR Concentrations in Various In Vitro Models

A Critical Consideration: AMPK-Independent Effects

A crucial aspect of scientific integrity when using AICAR is to acknowledge its potential for AMPK-independent effects.[3] Because ZMP is an intermediate in purine metabolism, the administration of AICAR can have consequences beyond AMPK activation.[4][22]

-

Purine Synthesis: AICAR can be metabolized further down the purine synthesis pathway, potentially altering nucleotide pools.[4][22]

-

Other AMP-Sensitive Enzymes: ZMP can allosterically regulate other enzymes that are sensitive to AMP, such as fructose-1,6-bisphosphatase.[27][28]

-

Adenosine Signaling: AICAR is structurally similar to adenosine and can interfere with adenosine transport and metabolism, potentially increasing extracellular adenosine concentrations.[4]

Trustworthiness in Experimental Design: To definitively attribute an observed effect to AMPK, it is best practice to use complementary approaches. This can include using other AMPK activators with different mechanisms of action (e.g., A769662) or employing genetic models such as cells expressing a dominant-negative AMPK mutant or knockout mouse models.[4][22] Several studies have demonstrated that certain effects of AICAR, such as the inhibition of gluconeogenesis in the liver, can persist even in the absence of AMPK, highlighting the importance of these controls.[22]

| Nucleotide | Control (pmol/mg protein) | AICAR-Treated (pmol/mg protein) | Fold Change |

| ZMP | 8.5 ± 0.6 | 2014.9 ± 179.4 | ~237x Increase |

| ATP | 2751.6 ± 126.7 | 1230.3 ± 81.3 | ~55% Decrease |

| ADP | 1335.6 ± 55.2 | 1141.4 ± 96.7 | ~14% Decrease |

| AMP | 264.7 ± 20.7 | 166.1 ± 16.4 | ~37% Decrease |

Table 3: Changes in Cellular Nucleotide Levels in Aortic Smooth Muscle Cells After 30 min Treatment with 1 mM AICAR.[15] This data quantitatively demonstrates the robust conversion of AICAR to ZMP and the concurrent utilization of ATP.

Conclusion

AICAR remains an indispensable pharmacological agent for activating AMPK and exploring its vast regulatory network. Its mechanism of action is elegant yet complex, relying on intracellular conversion to the AMP mimetic ZMP, which then engages in a tripartite activation of the AMPK complex. For drug development professionals and researchers, a thorough understanding of this mechanism, coupled with rigorous experimental validation and a critical awareness of its potential AMPK-independent effects, is essential for generating high-quality, reliable, and interpretable data. By adhering to these principles, the scientific community can continue to leverage AICAR to unravel the complexities of metabolic control and develop novel therapeutics for a range of human diseases.

References

- AICAR: Scientific Overview, Benefits, Side Effects, and More in Preclinical Studies - BC9. (URL: )

-

ZMP: A Master Regulator of One-Carbon Metabolism - PMC - NIH. (URL: [Link])

-

AMPK activators: mechanisms of action and physiological activities - PMC - PubMed Central. (URL: [Link])

-

Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC - NIH. (URL: [Link])

-

AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC - PubMed Central. (URL: [Link])

-

What Athletes Should Know About AICAR and Other Prohibited AMP Activated Protein Kinase Activators - U.S. Anti-Doping Agency. (URL: [Link])

-

(PDF) AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - ResearchGate. (URL: [Link])

-

The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed. (URL: [Link])

-

(PDF) The AMPK signaling pathway coordinates cell growth, autophagy and metabolism. (URL: [Link])

-

Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 | American Journal of Physiology-Endocrinology and Metabolism. (URL: [Link])

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC - PubMed Central. (URL: [Link])

-

AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC - NIH. (URL: [Link])

-

AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. (URL: [Link])

-

AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC - NIH. (URL: [Link])

-

AMPK signaling pathway | JIR - Dove Medical Press. (URL: [Link])

-

THE AMPK ACTIVATOR AICAR AMELIORATES AGE-DEPENDENT MYOCARDIAL INJURY IN MURINE HEMORRHAGIC SHOCK - PMC - PubMed Central. (URL: [Link])

-

AMPK: guardian of metabolism and mitochondrial homeostasis - PMC - PubMed Central. (URL: [Link])

-

AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - NIH. (URL: [Link])

-

Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells. (URL: [Link])

-

AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed. (URL: [Link])

-

AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle | American Journal of Physiology-Endocrinology and Metabolism. (URL: [Link])

-

(PDF) AMPK: An Energy-Sensing Pathway with Multiple Inputs and Outputs - ResearchGate. (URL: [Link])

-

AMPK or ZMPK? | Request PDF - ResearchGate. (URL: [Link])

-

AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism - MDPI. (URL: [Link])

-

AICAr structure and mechanism. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Roles of AMPK and Its Downstream Signals in Pain Regulation - MDPI. (URL: [Link])

-

This compound-1-β-d-ribofuranoside (AICAR) Effect on Glucose Production, but Not Energy Metabolism, Is Independent of Hepatic AMPK in Vivo - PubMed Central. (URL: [Link])

-

Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PubMed Central. (URL: [Link])

-

Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PubMed Central. (URL: [Link])

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - MDPI. (URL: [Link])

-

Quantification of AICAR and study of metabolic markers after administration - PMC - NIH. (URL: [Link])

-

AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PubMed Central. (URL: [Link])

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - Bohrium. (URL: [Link])

Sources

- 1. bc9.co [bc9.co]

- 2. usada.org [usada.org]

- 3. researchgate.net [researchgate.net]

- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE AMPK ACTIVATOR AICAR AMELIORATES AGE-DEPENDENT MYOCARDIAL INJURY IN MURINE HEMORRHAGIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. This compound-1-β-d-ribofuranoside (AICAR) Effect on Glucose Production, but Not Energy Metabolism, Is Independent of Hepatic AMPK in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 5-Aminoimidazole-4-carboxamide (AICAR) to ZMP

Introduction: AICAR as a Potent Pharmacological Tool

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR or acadesine, is a cell-permeable adenosine analog that has garnered significant attention within the scientific community.[1][2] Its primary mechanism of action involves its intracellular conversion to this compound ribonucleotide (ZMP), an AMP analog.[3][4] This conversion positions ZMP to act as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][5] The ability of AICAR to pharmacologically activate AMPK has made it an invaluable tool for investigating metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[6][7][8] This guide provides a comprehensive technical overview of the cellular processes governing AICAR uptake and its subsequent metabolism to ZMP, offering researchers and drug development professionals a detailed understanding of this critical pathway.

Part 1: Cellular Entry - The Role of Nucleoside Transporters

The journey of AICAR into the cell is the first critical step for its bioactivity. Being a nucleoside analog, AICAR utilizes the cell's natural nucleoside transport machinery to cross the plasma membrane.[1][9]

Mechanism of Transport

AICAR enters the cell primarily through equilibrative nucleoside transporters (ENTs), with ENT1 and ENT2 being the major facilitators.[9] These transporters are bidirectional, moving nucleosides and their analogs down their concentration gradient. The structural similarity of AICAR to adenosine allows it to be recognized and transported by these carriers.[1][7]

Experimental Considerations

The involvement of nucleoside transporters in AICAR uptake can be experimentally verified. The use of transport inhibitors is a common approach. Dipyridamole, a well-characterized inhibitor of ENTs, has been shown to block the effects of AICAR, confirming its reliance on these transporters for cellular entry.[9][10] Researchers should be aware that the expression levels of different ENTs can vary between cell types, potentially influencing the efficiency of AICAR uptake. Furthermore, the presence of endogenous nucleosides, such as adenosine, in cell culture media can competitively inhibit AICAR transport, a critical consideration for experimental design.[9]

Part 2: Intracellular Phosphorylation - The Key Role of Adenosine Kinase

Once inside the cell, AICAR must be converted to its active form, ZMP. This phosphorylation event is catalyzed by the enzyme adenosine kinase (ADK).[1][9]

Enzymatic Conversion

Adenosine kinase utilizes ATP to phosphorylate the 5'-hydroxyl group of the ribose moiety of AICAR, yielding ZMP, ADP, and a proton. This reaction is essentially irreversible under physiological conditions, ensuring the accumulation of ZMP within the cell. The efficiency of this conversion is a key determinant of the downstream effects of AICAR.[4][11]

Experimental Validation

The critical role of adenosine kinase in AICAR's mechanism of action can be demonstrated using specific inhibitors. 5-Iodotubercidin is a potent inhibitor of adenosine kinase that, when co-administered with AICAR, prevents the formation of ZMP and abrogates the subsequent activation of AMPK.[11][12] This provides a direct method to confirm that the observed effects of AICAR are indeed mediated by its conversion to ZMP.

Visualizing the Pathway: From Cellular Uptake to ZMP Formation

To provide a clear visual representation of the processes described, the following diagrams illustrate the key steps in AICAR uptake and metabolism.

Caption: Cellular uptake and phosphorylation of AICAR.

Part 3: Downstream Consequences - ZMP as an AMP Mimetic and AMPK Activator

The accumulation of intracellular ZMP is the primary driver of AICAR's pharmacological effects. ZMP structurally mimics adenosine monophosphate (AMP), allowing it to allosterically activate AMPK.[3]

AMPK Activation Cascade

AMPK is a heterotrimeric enzyme complex that acts as a cellular energy sensor. When the AMP:ATP ratio rises, indicating low energy status, AMP binds to the γ-subunit of AMPK, leading to a conformational change that promotes its phosphorylation and activation by upstream kinases, such as LKB1.[1] ZMP activates AMPK through a similar mechanism, binding to the γ-subunit and promoting its phosphorylation at Threonine-172 of the α-subunit.[1] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance. This includes stimulating catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (e.g., protein and lipid synthesis).[5][6][7]

Caption: ZMP-mediated activation of AMPK and its downstream metabolic consequences.

Part 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of AICAR uptake and metabolism.

Protocol 1: Measurement of Cellular AICAR Uptake

This protocol describes a method for measuring the uptake of radiolabeled AICAR into cultured cells.

Materials:

-

Cultured cells of interest

-

Complete culture medium

-

[¹⁴C]-AICAR or [³H]-AICAR

-

Krebs-Henseleit Buffer (KHB) or other suitable physiological buffer

-

Dipyridamole (optional, as an inhibitor)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KHB.

-

Inhibitor Treatment (Optional): For experiments involving inhibitors, pre-incubate the cells with KHB containing the desired concentration of dipyridamole for 30 minutes at 37°C.

-

Initiation of Uptake: Start the uptake by adding pre-warmed KHB containing a known concentration of radiolabeled AICAR (and inhibitor, if applicable). A typical concentration range for AICAR is 0.5-2 mM.[13]

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive buffer and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular radiolabel.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Protein concentration can be determined from a parallel set of wells using a standard protein assay (e.g., BCA assay). Express the data as pmol or nmol of AICAR taken up per mg of protein per unit of time.

Protocol 2: Quantification of Intracellular ZMP by LC-MS/MS

This protocol outlines a method for the extraction and quantification of intracellular ZMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells or tissue samples treated with AICAR

-

Ice-cold PBS

-

Methanol, Acetonitrile, and Water (LC-MS grade)

-

Internal standard (e.g., stable isotope-labeled ZMP, if available)

-

Centrifuge capable of reaching 4°C

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Sample Collection: After treating cells with AICAR, rapidly wash them twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. It is crucial to perform this step quickly and on ice to quench metabolic activity. Scrape the cells and collect the cell lysate in a microcentrifuge tube. If using an internal standard, it should be added to the extraction solvent.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

-

Solvent Evaporation: Dry the supernatant using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of ZMP. The MRM transitions for AICAR are m/z = 259.1 > 110.0 and m/z = 259.1 > 127.0.[4] A standard curve of known ZMP concentrations should be prepared and run alongside the samples for absolute quantification.

-

Data Analysis: Quantify the amount of ZMP in each sample by comparing its peak area to the standard curve. Normalize the results to the initial cell number or protein concentration. A recent study reported that exposure of aortic smooth muscle cells to 1 mM AICAR for 30 minutes increased ZMP levels to 2014.9 ± 179.4 picomoles/mg protein from a control value of 8.5 ± 0.6.[11]

Quantitative Data Summary

| Parameter | Value | Cell/Tissue Type | Reference |

| AICAR Concentration for AMPK Activation | 0.5 - 2 mM | C2C12 cells, SKN-MC cells | [13] |

| Intracellular ZMP after AICAR Treatment | 2014.9 ± 179.4 pmol/mg protein | Aortic smooth muscle cells | [11] |

| Basal Intracellular ZMP | 8.5 ± 0.6 pmol/mg protein | Aortic smooth muscle cells | [11] |

| AICAR-induced change in ATP/ADP ratio | Decrease from 2.08 to 1.08 | Aortic smooth muscle cells | [11] |

Conclusion

The cellular uptake of AICAR via nucleoside transporters and its subsequent phosphorylation to ZMP by adenosine kinase is a well-defined pathway that leads to the potent activation of AMPK. This makes AICAR an indispensable tool for researchers studying metabolic regulation and for professionals in drug development exploring AMPK as a therapeutic target. A thorough understanding of the technical aspects of AICAR's mechanism of action, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of results. The provided protocols offer a starting point for the reliable measurement of AICAR uptake and ZMP formation, enabling further investigation into the multifaceted roles of AMPK in health and disease.

References

-

AMPK activation by AICAR reduces diet induced fatty liver in C57BL/6 mice. PubMed. Available at: [Link]

-

AMP-Activated Protein Kinase Activation by AICAR Increases Both Muscle Fatty Acid and Glucose Uptake in White Muscle of Insulin-Resistant Rats In Vivo. American Diabetes Association. Available at: [Link]

-

AMPK activation with AICAR provokes an acute fall in plasma [K+]. PubMed. Available at: [Link]

-

AMPK activation with AICAR provokes an acute fall in plasma [K+]. American Physiological Society. Available at: [Link]

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PubMed Central. Available at: [Link]

-

AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle. National Institutes of Health. Available at: [Link]

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. MDPI. Available at: [Link]

-

Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells. American Physiological Society. Available at: [Link]

-

Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR. PubMed Central. Available at: [Link]

-

Quantification of AICAR and study of metabolic markers after administration. Royal Society of Chemistry. Available at: [Link]

-

Adenosine Monophosphate-activated Protein Kinase Induces Cholesterol Efflux from Macrophage-derived Foam Cells and Alleviates Atherosclerosis in Apolipoprotein E-deficient Mice. PubMed Central. Available at: [Link]

-

Extracellular adenosine activates AMP-dependent protein kinase (AMPK). The Company of Biologists. Available at: [Link]

-

Quantification of AICAR and study of metabolic markers after administration. ResearchGate. Available at: [Link]

-

Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy. MDPI. Available at: [Link]

-

A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle. Diabetes. Available at: [Link]

-

AICAR Peptide: The Energy Metabolism Of Different Cell Types. Peptide Sciences. Available at: [Link]

-

This compound-1-beta-D-ribofuranoside reduces glucose uptake via the inhibition of Na+/H+ exchanger 1 in isolated rat ventricular cardiomyocytes. PubMed. Available at: [Link]

-

Abstract #1720: AICAr (5-amino-4-imidazolecarboxamide riboside) monophosphate (ZMP) a regulator of folate accumulation and a key metabolite linking de novo purine synthesis and energy metabolism: Implications for combination chemotherapy. AACR Journals. Available at: [Link]

-

(PDF) AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. ResearchGate. Available at: [Link]

-

The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle. PubMed. Available at: [Link]

-

This compound-1-beta-D-ribofuranoside-induced AMP-activated protein kinase phosphorylation inhibits basal and insulin-stimulated glucose uptake, lipid synthesis, and fatty acid oxidation in isolated rat adipocytes. PubMed. Available at: [Link]

-

This compound ribonucleoside (AICAR) inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes. PubMed. Available at: [Link]

-

This compound 1-beta-D-ribofuranoside acutely stimulates skeletal muscle 2-deoxyglucose uptake in healthy men. PubMed. Available at: [Link]

-

AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade. PubMed Central. Available at: [Link]

-

Quantification of AICAR and study of metabolic markers after administration. National Institutes of Health. Available at: [Link]

-

Prior AICAR induces elevated glucose uptake concomitant with greater γ3-AMPK activation and reduced membrane cholesterol in skeletal muscle from 26-month-old rats. Facets Journal. Available at: [Link]

-

AMP-activated protein kinase signaling in metabolic regulation. JCI. Available at: [Link]

-

Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. PubMed. Available at: [Link]

-

AMP-activated protein kinase signaling in metabolic regulation. PubMed Central. Available at: [Link]

-

Quantifying Intracellular Nanoparticle Distributions with Three-Dimensional Super-Resolution Microscopy. National Institutes of Health. Available at: [Link]

-

This compound-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. PubMed. Available at: [Link]

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. Bohrium. Available at: [Link]

-

The Prohibited List. World Anti Doping Agency - WADA. Available at: [Link]

-

AICAR, an activator of AMP-activated protein kinase, down-regulates the insulin receptor expression in HepG2 cells. PubMed. Available at: [Link]

-

Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python. Protocols.io. Available at: [Link]

-

Combined quantification of intracellular (phospho-)proteins and transcriptomics from fixed single cells. PubMed Central. Available at: [Link]

-

When Circuits Grow Food: The Ever-Present Analog Electronics Driving Modern Agriculture. MDPI. Available at: [Link]

Sources

- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

- 5. AMPK activation by AICAR reduces diet induced fatty liver in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. AICAR, an activator of AMP-activated protein kinase, down-regulates the insulin receptor expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. AICAR | Cell Signaling Technology [cellsignal.com]

The Endogenous Enigma: A Technical Guide to the Physiological Roles of 5-Aminoimidazole-4-carboxamide Ribotide (AICAR)

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the endogenous metabolite 5-Aminoimidazole-4-carboxamide Ribotide (AICAR or ZMP). Moving beyond its common pharmacological use as an AMP-activated protein kinase (AMPK) activator, we will dissect its fundamental role in cellular metabolism, its physiological implications in health and disease, and the experimental methodologies crucial for its study. This document is designed to be a comprehensive resource, blending established knowledge with practical insights to empower your research and development endeavors.

Executive Summary

This compound ribotide (AICAR), also known as ZMP, is a naturally occurring monophosphorylated nucleotide intermediate in the de novo purine biosynthesis pathway.[1][2] While widely recognized in its cell-permeable riboside form (Acadesine or AICAr) as a potent pharmacological activator of AMP-activated protein kinase (AMPK), the physiological significance of endogenous AICAR extends beyond this singular, albeit critical, function.[1][3] This guide will illuminate the multifaceted nature of endogenous AICAR, detailing its metabolic context, its role as a cellular energy sensor, its involvement in disease states, and key experimental considerations for its investigation. We will also explore the often-overlooked AMPK-independent effects of AICAR, providing a more nuanced understanding of its cellular impact.

The Metabolic Crossroads: AICAR in De Novo Purine Biosynthesis

Endogenous AICAR is a pivotal intermediate in the universal pathway of de novo purine synthesis, which is essential for the production of adenosine and guanosine nucleotides.[1] These nucleotides are fundamental for a vast array of cellular processes, including DNA and RNA synthesis, energy metabolism (ATP and GTP), and signal transduction.[4]

The synthesis of AICAR occurs in the cytoplasm and is catalyzed by the enzyme adenylosuccinate lyase (ADSL), which converts 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to AICAR.[1] Subsequently, AICAR is formylated by AICAR formyltransferase to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), which is then cyclized by inosine monophosphate (IMP) cyclohydrolase to yield IMP, the precursor for both AMP and GMP. These last two enzymatic activities are carried out by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC).[4][5][6][7][8]

The intracellular concentration of AICAR is tightly regulated. Its accumulation can be indicative of disruptions in the purine synthesis pathway, as seen in certain metabolic diseases.[1][2] For instance, deficiencies in ATIC activity can lead to a buildup of AICAR.

Visualizing the Pathway:

Caption: De novo purine biosynthesis pathway highlighting the position of AICAR.

A Cellular Energy Mimic: AICAR and AMPK Activation

The structural similarity of AICAR (ZMP) to adenosine monophosphate (AMP) allows it to function as an AMP mimetic.[2] This is the basis for its most well-characterized physiological role: the allosteric activation of AMP-activated protein kinase (AMPK).[1][3] AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress when the AMP:ATP ratio rises.[9]

Upon binding to the γ-subunit of AMPK, AICAR induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases, such as liver kinase B1 (LKB1).[1][2] This phosphorylation event leads to a significant increase in AMPK activity. Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis by switching off anabolic (ATP-consuming) pathways and switching on catabolic (ATP-producing) pathways.

The key metabolic consequences of AMPK activation by endogenous AICAR include:

-

Increased Glucose Uptake: In skeletal muscle and other tissues, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, enhancing glucose uptake.[10]

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation in the mitochondria.[2][3]

-

Inhibition of Anabolic Processes: AMPK activation suppresses energy-intensive processes such as protein synthesis (via inhibition of the mTORC1 pathway), cholesterol synthesis, and gluconeogenesis.[2][3]

Visualizing the AMPK Activation Cascade:

Caption: Simplified schematic of AMPK activation by endogenous AICAR.

Beyond AMPK: Unveiling Independent Signaling Roles

While the AMPK-activating properties of AICAR are well-documented, emerging evidence suggests that it can also exert biological effects through AMPK-independent mechanisms.[1][3][11][12][13] This is a critical consideration for researchers, as attributing all observed effects of AICAR solely to AMPK activation may be an oversimplification.

Known AMPK-independent effects of AICAR include:

-

Hippo Signaling Pathway Activation: Studies have shown that AICAR can upregulate the expression of the large tumor suppressor kinases (Lats) 1 and 2, leading to the activation of the Hippo signaling pathway. This pathway is a key regulator of organ size, cell proliferation, and apoptosis.[11]

-

Modulation of T-cell Responses: AICAR has been demonstrated to inhibit T-cell activation and cytokine production in an AMPK-independent manner, potentially through the mTOR signaling pathway.[12][13]

-

Regulation of Innate Immune Responses: In the context of bacterial endophthalmitis, AICAR has been shown to exert protective effects by modulating innate immune responses, some of which may be independent of AMPK.[14]

These findings underscore the importance of utilizing appropriate experimental controls, such as AMPK knockout models, to delineate the specific contributions of AMPK-dependent and -independent pathways to the observed effects of AICAR.

Physiological and Pathophysiological Significance

The endogenous levels of AICAR and their fluctuations have significant implications for both normal physiology and the pathogenesis of various diseases.

Endogenous AICAR in Normal Physiology

Under normal physiological conditions, the concentration of endogenous AICAR is kept relatively low. However, transient increases in AICAR levels can occur in response to certain stimuli, such as intense exercise.[2] This exercise-induced rise in AICAR contributes to the activation of AMPK, thereby mediating some of the beneficial metabolic adaptations to physical activity, including enhanced glucose uptake and fatty acid oxidation in skeletal muscle.[2]

AICAR Accumulation in Disease

Pathological accumulation of endogenous AICAR is a hallmark of certain rare genetic metabolic disorders. For example, in Lesch-Nyhan syndrome, a deficiency in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) leads to an acceleration of de novo purine synthesis and a subsequent buildup of AICAR.[2] While the precise contribution of AICAR to the complex neurological and behavioral symptoms of this disease is still under investigation, it is hypothesized to play a role.

Elevated AICAR levels are also being explored for their therapeutic potential. The pharmacological administration of AICAr (the riboside form) has been investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity, owing to its ability to mimic the effects of exercise and improve insulin sensitivity.[2][10][15][16][17]

Quantitative Data on Endogenous AICAR Levels

| Sample Type | Condition | Mean Concentration (ng/mL) | Reference |

| Human Urine | Normal (Asian population) | 1310.5 ± 1031.4 | [18][19] |

| Human Urine | Normal (North American athletes) | 647 ± 365 | [18] |

Note: Urinary concentrations can be influenced by various factors, including diet, exercise, and hydration status.

Experimental Protocols for the Study of Endogenous AICAR

Accurate and reliable measurement of endogenous AICAR and the assessment of its downstream effects are crucial for advancing our understanding of its physiological roles.

Quantification of Endogenous AICAR by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endogenous AICAR in biological matrices.

Step-by-Step Methodology:

-

Sample Preparation:

-

For urine samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with an appropriate buffer.

-

For tissue or cell samples, homogenization followed by protein precipitation (e.g., with methanol or acetonitrile) is necessary to extract the metabolite.

-

Incorporate a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled AICAR) at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.

-

-

Chromatographic Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography column suitable for the separation of polar metabolites.

-

Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous AICAR and the internal standard. This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using a surrogate matrix (e.g., charcoal-stripped urine or a synthetic matrix) spiked with known concentrations of AICAR standards.

-

Calculate the concentration of endogenous AICAR in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Self-Validation and Causality: The use of a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the assay by accounting for any sample-to-sample variability in extraction and ionization. The selection of a suitable surrogate matrix is also paramount to minimize the impact of endogenous levels of the analyte in the calibration standards.[20]

Assessment of AMPK Activation

The most common method to assess the activation of AMPK in response to changes in endogenous AICAR levels is to measure the phosphorylation of AMPK and its downstream targets.

Step-by-Step Methodology:

-

Protein Extraction:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the AMPKα subunit (p-AMPKα Thr172) and a key downstream target, such as phosphorylated acetyl-CoA carboxylase (p-ACC Ser79).

-

Subsequently, probe the same membrane (after stripping) or a parallel membrane with antibodies against the total forms of AMPKα and ACC to normalize for protein loading.

-

-

Kinase Activity Assay:

-

For a more direct measure of AMPK activity, an in vitro kinase assay can be performed.

-

Immunoprecipitate AMPK from the cell or tissue lysates.

-

Incubate the immunoprecipitated AMPK with a specific peptide substrate (e.g., the SAMS peptide) and [γ-³²P]ATP.

-

Measure the incorporation of ³²P into the substrate as an indicator of kinase activity.[21] Alternatively, non-radioactive methods, such as ADP-Glo™ kinase assays, can be used.[22][23][24]

-

Self-Validation and Causality: The concurrent measurement of both the phosphorylated and total protein levels is essential to confirm that any observed changes in phosphorylation are not simply due to alterations in the total amount of the protein. The use of both positive (e.g., treatment with exogenous AICAr) and negative (e.g., AMPK inhibitor or knockout models) controls will validate the specificity of the observed effects.

Visualizing the Experimental Workflow:

Caption: Workflow for the experimental investigation of endogenous AICAR and AMPK activation.

Conclusion and Future Directions

Endogenous this compound ribotide is far more than a simple metabolic intermediate. It stands at the intersection of nucleotide metabolism and cellular energy sensing, with profound implications for both health and disease. While its role as an endogenous AMPK activator is well-established, the expanding landscape of its AMPK-independent functions presents exciting new avenues for research. A thorough understanding of the physiological roles of endogenous AICAR, supported by robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting metabolic and proliferative disorders. Future research should focus on further elucidating the tissue-specific regulation and function of endogenous AICAR, as well as its precise contribution to the pathophysiology of various diseases.

References

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. MDPI. [Link]

-

AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2. PubMed. [Link]

-

AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. ProQuest. [Link]

-

AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Oncotarget. [Link]

-

AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Impact Journals. [Link]

-

Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. PubMed. [Link]

-

Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus. PubMed. [Link]

-

AMPK Assay. University of Iowa. [Link]

-

Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. Semantic Scholar. [Link]

-

Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) from Staphylococcus lugdunensis. ResearchGate. [Link]

-

AMPK (A2/B1/G1), Active. SignalChem. [Link]

-